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Compound of Interest

Compound Name: N-Methylpropylamine

Cat. No.: B120458

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for N-Methylpropylamine (CsH11N), providing essential structural
information for researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the key spectroscopic data for N-
Methylpropylamine, a secondary amine with applications in various chemical syntheses. The
following sections present detailed quantitative data from *H NMR, 13C NMR, IR, and MS
analyses, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for N-Methylpropylamine is C4aH11N, with a molecular weight of 73.14
g/mol .[1] The spectroscopic data presented below provides unambiguous evidence for its
chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum of N-Methylpropylamine was acquired on a BRUKER AC-300
spectrometer.[1] The chemical shifts (0) are reported in parts per million (ppm) relative to a
standard reference. The data reveals four distinct proton environments.
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
241 t 2H -CH2-N
2.29 S 3H N-CHs
1.45 sext 2H -CH2-CHz-N
0.89 t 3H CH3s-CHze-
1.0 (approx.) brs 1H N-H

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent
and concentration.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Chemical Shift (8) (ppm) Assignment
54.3 -CH2-N
36.5 N-CHs
23.3 -CH2-CH2-N
11.8 CH3z-CHze-

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-Methylpropylamine was recorded using a Bruker Tensor 27 FT-IR
spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The main absorption
bands are indicative of the functional groups present.
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Wavenumber (cm~?) Intensity Assignment
3300-3500 Medium, Broad N-H Stretch

2958 Strong C-H Stretch (Aliphatic)
2931 Strong C-H Stretch (Aliphatic)
2872 Strong C-H Stretch (Aliphatic)
1460 Medium C-H Bend (CH2)

1125 Medium C-N Stretch

Mass Spectrometry (MS)

The mass spectrum of N-Methylpropylamine was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS). The fragmentation pattern provides key information for structural
confirmation.

miz Relative Intensity (%) Assighment

73 30 [M]* (Molecular lon)
58 100 [M - CHs]*

44 85 [CH3CH2NHCHs]*
30 40 [CH2NH2]*

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy Protocol (Bruker AC-300)

Sample Preparation: A dilute solution of N-Methylpropylamine was prepared in a deuterated
solvent (typically CDCIz) in a 5 mm NMR tube.

Instrument Parameters:
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e Spectrometer: Bruker AC-300, operating at 300 MHz for *H and 75 MHz for 13C.

e Pulse Program: Standard single-pulse sequence for *H and a proton-decoupled pulse
sequence for 13C.

» Acquisition: A sufficient number of scans were acquired to achieve an adequate signal-to-
noise ratio.

o Referencing: Chemical shifts were referenced to the residual solvent peak or an internal
standard (e.g., TMS).

FT-IR Spectroscopy Protocol (Bruker Tensor 27 with
ATR)

Sample Preparation: A small drop of neat N-Methylpropylamine liquid was placed directly onto
the diamond crystal of the ATR accessory.

Instrument Parameters:

e Spectrometer: Bruker Tensor 27 FT-IR Spectrometer.

o Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.
e Scan Range: 4000-400 cm™—1,

e Resolution: 4 cm~1.

o Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
sample analysis.

o Data Acquisition: The sample spectrum was acquired, and the background was automatically
subtracted by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: A dilute solution of N-Methylpropylamine was prepared in a volatile
organic solvent (e.g., methanol or dichloromethane).
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GC Conditions:

e Gas Chromatograph: Coupled to a mass spectrometer.

o Column: A suitable capillary column for the analysis of volatile amines (e.g., a polar column).
« Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

e Oven Program: A temperature program was used to ensure separation of the analyte from
any impurities, starting at a low temperature and ramping up to a higher temperature.

o Carrier Gas: Helium at a constant flow rate.

MS Conditions:

 lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole mass analyzer.

e Scan Range: A typical scan range of m/z 20-200 was used to detect the molecular ion and
relevant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like N-Methylpropylamine.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-Methylpropylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120458#spectroscopic-data-of-n-methylpropylamine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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